molecular formula C15H14N2OS2 B5076018 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazol-6-amine

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazol-6-amine

Cat. No.: B5076018
M. Wt: 302.4 g/mol
InChI Key: OIHNFEJZERIEQC-UHFFFAOYSA-N
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Description

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazol-6-amine is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a phenoxyethylsulfanyl group attached to the benzothiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazol-6-amine typically involves the reaction of 2-mercaptobenzothiazole with 2-phenoxyethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting intermediate is then subjected to further reactions to introduce the amine group at the 6-position of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole
  • 2-(2-Phenoxyethylsulfonyl)-1,3-benzothiazole
  • 2-(2-Phenoxyethylthio)-1,3-benzothiazole

Uniqueness

2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazol-6-amine is unique due to the presence of the amine group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

IUPAC Name

2-(2-phenoxyethylsulfanyl)-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c16-11-6-7-13-14(10-11)20-15(17-13)19-9-8-18-12-4-2-1-3-5-12/h1-7,10H,8-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHNFEJZERIEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NC3=C(S2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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